5-Amino-6-isopropyl-4-methylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-isopropyl-4-methylpicolinonitrile is an organic compound with the molecular formula C10H13N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5-position, an isopropyl group at the 6-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-isopropyl-4-methylpicolinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable picolinonitrile derivative.
Substitution Reaction: Introduction of the isopropyl group at the 6-position through a substitution reaction.
Amination: Introduction of the amino group at the 5-position using an appropriate amination reagent.
Methylation: Introduction of the methyl group at the 4-position through a methylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification methods.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-isopropyl-4-methylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted picolinonitrile derivatives.
Scientific Research Applications
5-Amino-6-isopropyl-4-methylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-6-isopropyl-4-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methylpicolinonitrile: Similar structure but with a methyl group instead of an isopropyl group at the 6-position.
4-Methylpicolinonitrile: Lacks the amino and isopropyl groups.
6-Isopropylpicolinonitrile: Lacks the amino and methyl groups.
Uniqueness
5-Amino-6-isopropyl-4-methylpicolinonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-amino-4-methyl-6-propan-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-6(2)10-9(12)7(3)4-8(5-11)13-10/h4,6H,12H2,1-3H3 |
InChI Key |
XMYWGOBFHGVZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1N)C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.